3-((tert-Butoxycarbonyl)amino)-3-(piperidin-2-yl)propanoic acid 3-((tert-Butoxycarbonyl)amino)-3-(piperidin-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 886362-32-9
VCID: VC7852068
InChI: InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-10(8-11(16)17)9-6-4-5-7-14-9/h9-10,14H,4-8H2,1-3H3,(H,15,18)(H,16,17)
SMILES: CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCCN1
Molecular Formula: C13H24N2O4
Molecular Weight: 272.34

3-((tert-Butoxycarbonyl)amino)-3-(piperidin-2-yl)propanoic acid

CAS No.: 886362-32-9

Cat. No.: VC7852068

Molecular Formula: C13H24N2O4

Molecular Weight: 272.34

* For research use only. Not for human or veterinary use.

3-((tert-Butoxycarbonyl)amino)-3-(piperidin-2-yl)propanoic acid - 886362-32-9

Specification

CAS No. 886362-32-9
Molecular Formula C13H24N2O4
Molecular Weight 272.34
IUPAC Name 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-2-ylpropanoic acid
Standard InChI InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-10(8-11(16)17)9-6-4-5-7-14-9/h9-10,14H,4-8H2,1-3H3,(H,15,18)(H,16,17)
Standard InChI Key PMPZAVQZGHJWHA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCCN1
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCCN1

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound’s structure comprises three distinct components (Fig. 1):

  • A piperidine ring substituted at the 2-position, contributing a six-membered nitrogen-containing heterocycle.

  • A tert-butoxycarbonyl (Boc) group attached to the amino functionality, providing steric protection during synthetic reactions.

  • A propanoic acid chain linked to both the Boc-amino group and the piperidine ring, introducing carboxylic acid reactivity .

The IUPAC name, 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-2-ylpropanoic acid, explicitly defines the connectivity: the Boc group ((CH3)3C-O-C(=O)-\text{(CH}_3\text{)}_3\text{C-O-C(=O)-}) is bonded to the amino nitrogen, which is further connected to a central carbon that branches into the piperidin-2-yl and propanoic acid groups.

Table 1: Key Structural Identifiers

PropertyValue
CAS No.886362-32-9
Molecular FormulaC13H24N2O4\text{C}_{13}\text{H}_{24}\text{N}_2\text{O}_4
Molecular Weight272.34 g/mol
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C1CCCCN1
InChIKeyPMPZAVQZGHJWHA-UHFFFAOYSA-N
PubChem CID44828661

Synthesis and Reaction Pathways

General Synthetic Strategy

The compound is synthesized via nucleophilic substitution (SN2) reactions between Boc-protected piperidin-2-amine derivatives and halogenated propanoic acid esters. A representative pathway involves:

  • Boc Protection: Piperidin-2-amine is treated with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) to form tert-butyl (piperidin-2-yl)carbamate.

  • Alkylation: The Boc-protected amine reacts with ethyl/methyl 2-bromopropanoate in the presence of a base (e.g., triethylamine, potassium carbonate) to yield the ester intermediate.

  • Hydrolysis: The ester is saponified under acidic or basic conditions to generate the free carboxylic acid .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Boc ProtectionBoc2O\text{Boc}_2\text{O}, TEA, DCM, 0°C85–90%
AlkylationEthyl 2-bromopropanoate, K2_2CO3_3, DMF70–75%
Hydrolysis1M NaOH, THF/H2_2O, reflux90–95%

Stereoselective Modifications

Matulevičiūtė et al. (2023) highlighted the importance of chiral triflate esters in achieving enantiopure products. For example, reacting (R)- or (S)-triflates with 4-Boc-aminopiperidine at −50°C in dichloromethane (DCM) produced methyl 2-[(Boc-amino)piperidinyl]propanoates with 74–84% yield and >99% ee . While this study focused on piperidin-4-yl analogs, the methodology is adaptable to piperidin-2-yl systems by altering the amine starting material.

Physicochemical Properties

Solubility and Stability

The Boc group enhances lipophilicity, rendering the compound soluble in polar aprotic solvents (e.g., DCM, THF) but poorly soluble in water. The carboxylic acid moiety permits solubility in alkaline aqueous solutions (pH > 8). Stability studies indicate decomposition at temperatures >150°C, with the Boc group cleaving under strong acidic conditions (e.g., HCl in dioxane) .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1728 cm1^{-1} (ester C=O) and 1681 cm1^{-1} (Boc C=O) confirm functional groups .

  • 1^1H NMR: Key signals include δ 1.44 ppm (Boc tert-butyl), δ 3.90–4.20 ppm (piperidine H-2), and δ 12.1 ppm (carboxylic acid proton) .

  • Mass Spectrometry: ESI-MS shows [M+H]+^+ at m/z 273.18, consistent with the molecular formula.

Applications in Organic and Medicinal Chemistry

Peptide Synthesis

The compound serves as a conformationally restricted amino acid in peptide design. Incorporating the piperidine ring imposes rigid secondary structures, enhancing receptor binding selectivity. For example, Šačkus et al. (2023) utilized analogous Boc-piperidine amino acids to synthesize TLR antagonists with improved metabolic stability .

Drug Discovery

Piperidine derivatives are prevalent in CNS-active drugs due to their blood-brain barrier permeability. The Boc-protected amino acid framework enables rapid diversification into libraries for high-throughput screening. Potential targets include:

  • Protease inhibitors: The carboxylic acid group chelates catalytic residues.

  • GPCR ligands: The piperidine ring mimics endogenous amine neurotransmitters .

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